N-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide
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Overview
Description
N-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a chloro-substituted oxindole, a thiazole ring, and a phenylmethanesulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of key intermediates such as 5-chloro-2-oxindole and 4-hydroxy-1,3-thiazole. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various chlorinating agents, thionyl chloride, and sulfonamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted oxindole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-oxindole: A key intermediate in the synthesis of the target compound, known for its use in pharmaceutical research.
4-Hydroxy-1,3-thiazole: Another intermediate with applications in organic synthesis and medicinal chemistry.
Phenylmethanesulfonamide: A sulfonamide derivative with various biological activities.
Uniqueness
N-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
IUPAC Name |
N-[5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-1,3-thiazol-2-yl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4S2/c19-11-6-7-13-12(8-11)14(16(23)20-13)15-17(24)21-18(27-15)22-28(25,26)9-10-4-2-1-3-5-10/h1-8,24H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFQIXOONOQRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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